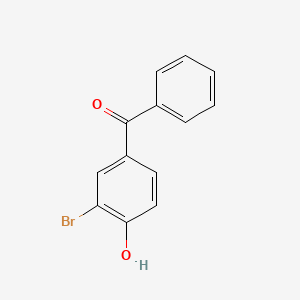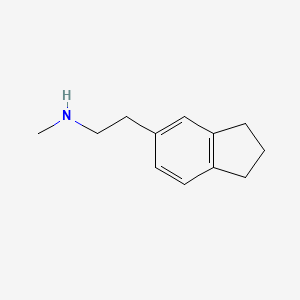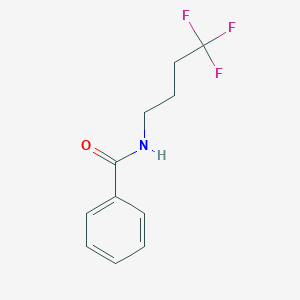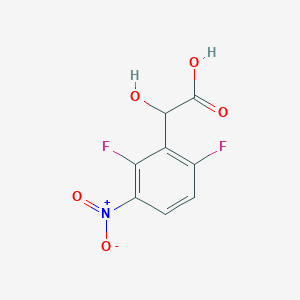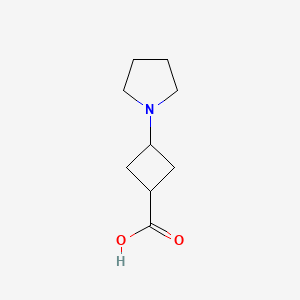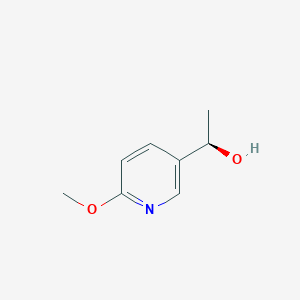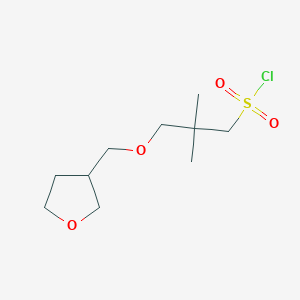
(2,4-dimethyl-1H-pyrrol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound with the molecular formula C₇H₁₁NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpyrrole with formaldehyde under acidic conditions to yield the desired product. The reaction typically proceeds as follows:
Starting Materials: 2,4-dimethylpyrrole and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid) at room temperature.
Procedure: The reactants are mixed and stirred, allowing the reaction to proceed to completion. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (NO₂) can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-1H-pyrrole-3-carboxaldehyde or 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 2,4-dimethyl-1H-pyrrol-3-ylmethanol or 2,4-dimethyl-1H-pyrrol-3-ylamine.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,4-dimethyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-3-ethyl-1H-pyrrole: A similar compound with an ethyl group instead of a hydroxymethyl group.
2,4-Dimethyl-1H-pyrrole-3-carboxaldehyde: An oxidized form of (2,4-dimethyl-1H-pyrrol-3-yl)methanol.
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2,4-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-8-6(2)7(5)4-9/h3,8-9H,4H2,1-2H3 |
InChI-Schlüssel |
ITJBECPSHJKJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


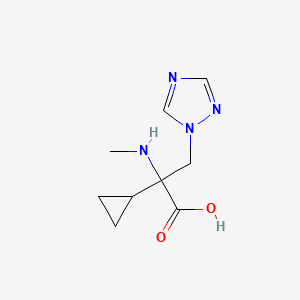
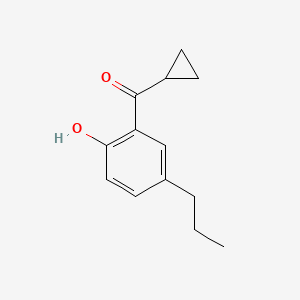
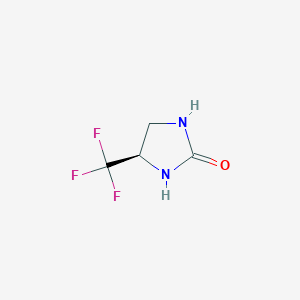
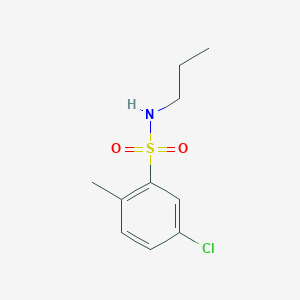
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
